Fructosazin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fructosazine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds . In biology, fructosazine is studied for its role in the non-enzymatic glycation of proteins, a fundamental biochemical process with implications in various biological systems . In medicine, fructosazine has been reported to have antimicrobial activity against heat-resistant Escherichia coli . Additionally, it is used as a flavoring agent in the food industry due to its aromatic properties .

Wirkmechanismus

Target of Action

Fructosazine primarily targets Escherichia coli AW 1.7 , a heat-resistant strain of E. coli . It interacts with the bacterial cell membrane, leading to changes in its integrity .

Mode of Action

Fructosazine exerts its antimicrobial action by permeabilizing the outer membrane of the bacteria . This permeabilization is based on an evaluation of bacterial membrane integrity using 1-N-phenyl-1-naphthylamine and propidium iodide . It damages the membrane integrity and causes DNA fragmentation .

Biochemical Pathways

Fructosazine is involved in the non-enzymatic glycation pathways . It modifies amino groups in proteins through the glycation process, which can affect protein folding and lead to the formation of advanced glycation end-products (AGEs) .

Pharmacokinetics

coli is pH-dependent, with a greater uptake at pH 5 compared to pH 7 . This suggests that the bioavailability of fructosazine may be influenced by the pH of the environment.

Result of Action

The action of fructosazine results in damage to the bacterial cell membrane and DNA fragmentation . Electron microscopy has revealed membrane structural damage by fructosazine at pH 5 and 7 . These effects contribute to its antimicrobial activity.

Action Environment

The action of fructosazine is influenced by environmental factors such as pH. Its uptake by E. coli is greater at pH 5 compared to pH 7 , suggesting that acidic environments may enhance its efficacy

Biochemische Analyse

Biochemical Properties

Fructosazine is involved in the non-enzymatic glycation pathways, which are crucial for understanding cellular aging, protein turnover, and the biochemical basis of degenerative conditions

Cellular Effects

These pathways are crucial for a deeper understanding of cellular aging, protein turnover, and the biochemical basis of degenerative conditions .

Molecular Mechanism

These pathways are crucial for understanding cellular aging, protein turnover, and the biochemical basis of degenerative conditions .

Metabolic Pathways

Fructosazine is involved in the non-enzymatic glycation pathways . These pathways are crucial for understanding cellular aging, protein turnover, and the biochemical basis of degenerative conditions .

Vorbereitungsmethoden

Fructosazine can be synthesized through an efficient one-pot dehydration process using D-glucosamine hydrochloride as the starting material. A basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide, is employed as both a solvent and catalyst . The reaction is typically carried out at 120°C for 180 minutes, resulting in a maximum yield of 49% . Another method involves the self-condensation reaction of aminoglucose or its salt in the presence of boric acid or borate as a catalyst . This method is advantageous due to its simplicity, low reaction temperature, and high yield of up to 60% .

Analyse Chemischer Reaktionen

Fructosazine undergoes various chemical reactions, including oxidation, reduction, and substitution. In a typical reaction, D-glucosamine hydrochloride is mixed with a basic ionic liquid and heated to 120°C for 180 minutes . The major products formed from these reactions are deoxyfructosazine and fructosazine . Common reagents used in these reactions include D-glucosamine hydrochloride, basic ionic liquids, and boric acid .

Vergleich Mit ähnlichen Verbindungen

Fructosazine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include deoxyfructosazine, which is also derived from D-glucosamine hydrochloride . Both compounds share similar synthetic routes and reaction conditions, but fructosazine has distinct applications in the food industry and antimicrobial activity . Other related compounds include various polyhydroxyalkylpyrazines, which are studied for their potential pharmacological and physiological effects .

Biologische Aktivität

Fructosazine, a polyhydroxyalkylpyrazine derivative of D-glucosamine, has garnered attention for its notable biological activities, particularly in the realms of immunomodulation and antimicrobial action. This article delves into the mechanisms underlying these activities, supported by empirical data and case studies.

Overview of Fructosazine

Fructosazine is formed through the self-reaction of D-glucosamine, particularly under neutral pH conditions. It exists in two primary forms: 2,5-fructosazine and 2,5-deoxyfructosazine. Both derivatives exhibit significant biological properties that warrant further investigation.

Fructosazines have been shown to inhibit interleukin-2 (IL-2) production in T cells more effectively than D-glucosamine itself. In studies conducted on Jurkat T cells stimulated with phytohemagglutinin (PHA), fructosazines demonstrated a half-maximal inhibitory concentration (IC50) of approximately 1.25 mM for IL-2 production. This inhibition appears to be independent of cell toxicity, as cell viability remained above 96% across various concentrations tested .

Case Studies

- Inhibition of IL-2 Production : A study confirmed that fructosazines significantly reduced IL-2 levels in supernatants from PHA-stimulated Jurkat cells compared to controls treated with D-glucosamine. This suggests that fructosazines can modulate immune responses, potentially benefiting conditions characterized by excessive inflammation .

- In Vivo Effects : Fructosazines may contribute to the immunomodulatory effects observed with D-glucosamine in models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE). Here, they are thought to enhance Th2 responses, which are associated with anti-inflammatory effects .

Recent research has highlighted the antimicrobial properties of fructosazine against heat-resistant strains of Escherichia coli. The compound disrupts bacterial cell membranes and induces DNA fragmentation through the generation of reactive oxygen species (ROS), particularly singlet oxygen .

Comparative Efficacy

A comparative analysis demonstrated that fructosazine-acetic acid was effective in permeabilizing the outer membrane of E. coli, showing significant structural damage under electron microscopy at both acidic and neutral pH levels. The uptake of fructosazine was found to be pH-dependent, with greater absorption at pH 5 compared to pH 7 .

Data Table: Antimicrobial Activity of Fructosazine

| Parameter | Fructosazine | Riboflavin |

|---|---|---|

| Membrane Permeabilization | Yes | Yes |

| DNA Fragmentation | Yes | Yes |

| Optimal pH for Uptake | 5 | N/A |

| Structural Damage Observed | Yes | Yes |

| Efficacy against E. coli | High | Higher |

Eigenschaften

IUPAC Name |

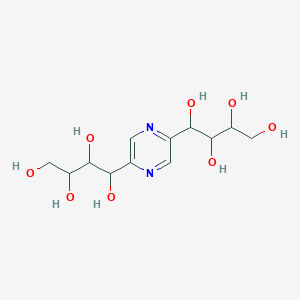

1-[5-(1,2,3,4-tetrahydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWQIVOYGNUVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Fructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13185-73-4 | |

| Record name | D-Fructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 °C | |

| Record name | D-Fructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.